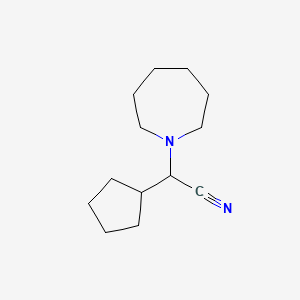

![molecular formula C7H5N3O4 B1293087 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid CAS No. 1104927-34-5](/img/structure/B1293087.png)

5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a derivative of the isoxazolo[5,4-d]pyrimidine class. This class of compounds has been the subject of various studies due to their interesting biological activities and potential therapeutic applications. The derivatives of isoxazolo[4,5-d]pyrimidine have been synthesized and assessed for their pharmacological properties, including immunological activity and anxiolytic effects .

Synthesis Analysis

The synthesis of isoxazolo[5,4-d]pyrimidine derivatives involves the reaction of substituted 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide with ethyl ortho-formate . Another method includes starting from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide to prepare 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones . Additionally, a metal carbonyl mediated rearrangement of ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates has been used to synthesize fully substituted pyrimidines, which can be further modified at various positions to introduce different substituents .

Molecular Structure Analysis

The molecular structure of isoxazolo[5,4-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused with an isoxazole ring. The substitution pattern on the rings, particularly at the 5-position of the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. The presence of a bridgehead nitrogen atom in the heterocyclic system is another structural feature that can influence the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Isoxazolo[5,4-d]pyrimidine derivatives undergo various chemical reactions, including condensation and cyclization, to form more complex heterocyclic systems. For instance, the condensation of 5-pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins followed by cyclization yields thiazolo[3,2-a]pyrimidine derivatives . These reactions are typically facilitated by the presence of reactive functional groups such as carboxylic acid esters and ketones within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolo[5,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and stability. The compounds exhibit differential inhibitory activities in biological models, which can be attributed to the character and location of the substituted groups . The pharmacological assessment of some derivatives has shown that certain aryl derivatives possess anxiolytic activity, suggesting their potential use as therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis of Pharmacologically Active Derivatives

Research indicates that derivatives of isoxazolo[4,5-d]pyrimidine exhibit pharmacological properties, including anxiolytic activity. Wagner, Becan, and Nowakowska (2004) synthesized a series of new 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide, finding that some aryl derivatives showed interesting anxiolytic activities when tested pharmacologically in comparison with Diazepam (Wagner, E., Becan, L., & Nowakowska, E., 2004).

Green Chemistry Synthesis

Bamoharram et al. (2010) reported the synthesis of Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones using Keggin heteropolyacid H-3[PW12O40] as a green solid acid catalyst at room temperature. This one-pot process highlights the compound's role in facilitating environmentally friendly synthesis methods (Bamoharram, F. et al., 2010).

Development of Fused Heterocyclic Systems

The compound serves as a precursor for the synthesis of novel fused heterocyclic systems. For example, Bakhite, Al‐Sehemi, and Yamada (2005) prepared a series of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, showcasing the versatility of this scaffold in heterocyclic chemistry (Bakhite, E. A., Al‐Sehemi, A., & Yamada, Y. M. A., 2005).

Antimicrobial Activity

Derivatives synthesized from this chemical structure have been studied for their antimicrobial properties. Rajanarendar et al. (2008) prepared compounds from 1-aryl-3-(-3-methyl-5-styryl-4isoxazolyl)ureas and tested their antibacterial and antifungal activities, illustrating the potential of these compounds in pharmaceutical applications (Rajanarendar, E. et al., 2008).

Supramolecular Chemistry

The structural features of thiazolo[3, 2-a]pyrimidines, related to the chemical structure , have been analyzed to understand their supramolecular aggregation and conformational features, providing insights into the design of new materials with specific properties (Nagarajaiah, H. & Begum, N., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4/c1-10-2-8-5-3(6(10)11)4(7(12)13)9-14-5/h2H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEPHUOIZFUAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)

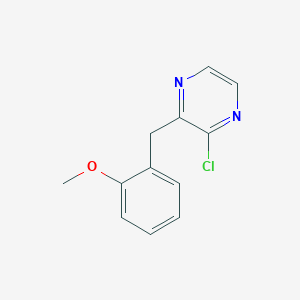

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)